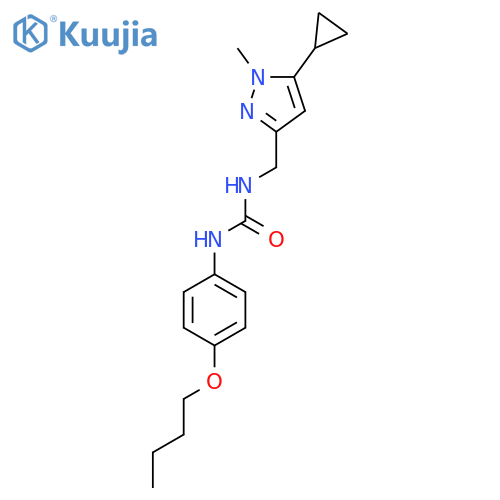

Cas no 1448029-85-3 (1-(4-butoxyphenyl)-3-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylurea)

1-(4-butoxyphenyl)-3-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylurea 化学的及び物理的性質

名前と識別子

-

- 1-(4-butoxyphenyl)-3-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylurea

- AKOS024563482

- F6440-4199

- 1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]urea

- 1448029-85-3

- 1-(4-butoxyphenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea

- 1-(4-BUTOXYPHENYL)-3-[(5-CYCLOPROPYL-1-METHYLPYRAZOL-3-YL)METHYL]UREA

-

- インチ: 1S/C19H26N4O2/c1-3-4-11-25-17-9-7-15(8-10-17)21-19(24)20-13-16-12-18(14-5-6-14)23(2)22-16/h7-10,12,14H,3-6,11,13H2,1-2H3,(H2,20,21,24)

- InChIKey: YRTWPPFYURYSSC-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(=CC=1)NC(NCC1C=C(C2CC2)N(C)N=1)=O)CCCC

計算された属性

- せいみつぶんしりょう: 342.20557608g/mol

- どういたいしつりょう: 342.20557608g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 8

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

1-(4-butoxyphenyl)-3-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6440-4199-2mg |

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]urea |

1448029-85-3 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6440-4199-75mg |

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]urea |

1448029-85-3 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6440-4199-40mg |

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]urea |

1448029-85-3 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6440-4199-100mg |

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]urea |

1448029-85-3 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6440-4199-15mg |

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]urea |

1448029-85-3 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6440-4199-10μmol |

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]urea |

1448029-85-3 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6440-4199-10mg |

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]urea |

1448029-85-3 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6440-4199-30mg |

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]urea |

1448029-85-3 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6440-4199-1mg |

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]urea |

1448029-85-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6440-4199-25mg |

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]urea |

1448029-85-3 | 25mg |

$109.0 | 2023-09-09 |

1-(4-butoxyphenyl)-3-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylurea 関連文献

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

1-(4-butoxyphenyl)-3-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylureaに関する追加情報

1-(4-Butoxyphenyl)-3-(5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-Yl)Methylurea: A Comprehensive Overview

The compound with CAS No. 1448029-85-3, commonly referred to as 1-(4-butoxyphenyl)-3-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylurea, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a butoxyphenyl group, a cyclopropyl-substituted pyrazole ring, and a methylurea moiety. These components collectively contribute to its distinctive chemical properties and potential applications.

Recent studies have highlighted the importance of methylurea derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the butoxyphenyl group in this compound suggests potential interactions with aromatic-binding proteins, making it a promising candidate for therapeutic interventions. Additionally, the cyclopropyl group introduces strain and rigidity into the molecule, which can enhance its binding affinity to specific targets.

One of the most notable advancements in the study of this compound involves its application in antimicrobial research. Researchers have demonstrated that 1-(4-butoxyphenyl)-3-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylurea exhibits potent activity against a range of bacterial and fungal pathogens. This finding underscores its potential as a lead compound for the development of novel antimicrobial agents.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of methylurea intermediates has been optimized to ensure high yields and purity. Recent innovations in catalytic methods have further streamlined the synthesis process, making it more accessible for large-scale production.

The structural versatility of this compound also extends to its applications in materials science. For instance, it has been explored as a precursor for advanced polymers and coatings due to its ability to form stable cross-links under specific conditions. This property makes it a valuable component in the development of high-performance materials for industrial use.

From an environmental perspective, studies on the toxicological profile of this compound have revealed minimal acute toxicity in experimental models. However, long-term exposure studies are currently underway to assess its potential impact on ecosystems and human health. These findings are critical for ensuring the safe handling and application of this compound in various industries.

In conclusion, 1-(4-butoxyphenyl)-3-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylurea represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts.

1448029-85-3 (1-(4-butoxyphenyl)-3-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylurea) 関連製品

- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)

- 194474-71-0(1β-Methoxydiversifolin 3-O-methyl ether)

- 920417-23-8(1-(2-ethoxybenzoyl)-4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

- 2228273-57-0(1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)

- 955793-89-2(N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)

- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)

- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)

- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)

- 1251315-19-1(1-(2-Fluorophenyl)ethanesulfonyl chloride)

- 2137738-35-1(2,2-Difluoro-3-[(pyrrolidin-1-yl)amino]propanoic acid)